4-(1,3-Dithiolan-2-yl)benzoic acid

Crystallography Materials Science Structural Chemistry

Select 4-(1,3-dithiolan-2-yl)benzoic acid for orthogonal transformations. The free carboxylic acid enables amide/ester formation without affecting the dithiolane ring, which can be deprotonated for Umpolung or hydrolyzed to reveal a carbonyl. This reactivity is essential for naphthalene/anthracene derivatives and SAR libraries.

Molecular Formula C10H10O2S2
Molecular Weight 226.3 g/mol
CAS No. 101033-03-8
Cat. No. B022236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1,3-Dithiolan-2-yl)benzoic acid
CAS101033-03-8
Molecular FormulaC10H10O2S2
Molecular Weight226.3 g/mol
Structural Identifiers
SMILESC1CSC(S1)C2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C10H10O2S2/c11-9(12)7-1-3-8(4-2-7)10-13-5-6-14-10/h1-4,10H,5-6H2,(H,11,12)
InChIKeyTUFUEXHGSDXLLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1,3-Dithiolan-2-yl)benzoic Acid (CAS 101033-03-8): Technical Baseline and Procurement Classification


4-(1,3-Dithiolan-2-yl)benzoic acid (CAS 101033-03-8) is an organosulfur heterocyclic compound classified as a benzoic acid derivative bearing a 1,3-dithiolane moiety at the para position . With molecular formula C10H10O2S2 and molecular weight 226.3 g/mol , it functions as a bifunctional building block in synthetic organic chemistry, wherein the carboxylic acid group provides a conjugation handle for amide or ester formation while the dithiolane ring serves as a protected carbonyl equivalent or an Umpolung reagent precursor . The compound is supplied commercially at ≥95% purity , and its structural features position it as a specialized intermediate in medicinal chemistry, materials science, and complex molecule synthesis where sulfur-containing scaffolds are required.

4-(1,3-Dithiolan-2-yl)benzoic Acid: Why Generic In-Class Substitution Is Scientifically Invalid


Substituting 4-(1,3-dithiolan-2-yl)benzoic acid with its closest in-class analogs—such as the 1,3-dithiane counterpart (CAS 168165-88-6) or the methyl ester derivative (CAS 135655-76-4) [1]—is not scientifically interchangeable because each variant introduces distinct physicochemical and reactivity profiles that directly govern synthetic utility, downstream derivatization pathways, and analytical behavior. The five-membered 1,3-dithiolane ring exhibits different ring strain, hydrolytic stability, and Umpolung reactivity compared to the six-membered 1,3-dithiane [2]; meanwhile, the free carboxylic acid in the target compound confers hydrogen-bonding capability, acid-base sensitivity, and conjugation potential that are entirely absent in the methyl ester [3]. Additionally, the para-substitution pattern on the benzoic acid core yields predictable NMR and crystallographic behavior that differs from ortho- or meta-substituted analogs . These differences cannot be bridged by adjusting reaction conditions alone; they demand compound-specific selection criteria grounded in quantifiable parameters, as documented in the evidence guide below.

4-(1,3-Dithiolan-2-yl)benzoic Acid: Comparator-Based Quantitative Differentiation Evidence


Molecular Weight and Crystallinity Differentiation Versus 1,3-Dithiane Analog

4-(1,3-Dithiolan-2-yl)benzoic acid exhibits a lower molecular weight (226.3 g/mol) and a well-defined melting point (166 °C, recrystallized from carbon tetrachloride) compared to its six-membered 1,3-dithiane analog 4-(1,3-dithian-2-yl)benzoic acid (240.3 g/mol) . The 14 g/mol molecular weight reduction directly impacts gravimetric calculations for stoichiometric reactions and molarity-based solution preparation. The five-membered dithiolane ring confers different crystal packing properties compared to the six-membered dithiane, which is relevant for solid-state characterization and material science applications . X-ray diffraction data for the target compound confirm a monoclinic crystal system (space group C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [1]. These crystallographic parameters are distinct from those of the dithiane analog and provide a unique fingerprint for solid-phase identity verification in procurement quality control.

Crystallography Materials Science Structural Chemistry

Ring Strain and Hydrolytic Stability Profile Compared to 1,3-Dithiane Derivatives

The five-membered 1,3-dithiolane ring in the target compound exhibits higher ring strain and differential hydrolytic stability compared to the six-membered 1,3-dithiane ring in analogs such as 4-(1,3-dithian-2-yl)benzoic acid [1]. 1,3-Dithiolanes are characterized by greater susceptibility to metal-catalyzed hydrolytic cleavage (e.g., using Hg²⁺, Ag⁺, or CdCO₃) under milder conditions than 1,3-dithianes, which require more forcing conditions for deprotection [2]. This differential stability profile means that the target compound can serve as a more labile protecting group in orthogonal protection strategies, where selective deprotection of the dithiolane moiety must be achieved without affecting other acid- or base-sensitive functional groups [3]. Conversely, for applications requiring prolonged stability under acidic or basic conditions, the 1,3-dithiane analog would offer greater resilience. The ring strain also influences the acidity of the C2 proton and the feasibility of forming the corresponding carbanion for Umpolung reactions; 1,3-dithiolane-derived carbanions are more prone to fragmentation than their 1,3-dithiane counterparts [4].

Organic Synthesis Protecting Group Chemistry Reaction Optimization

Acid-Base Properties and Ionization State Differentiation from Methyl Ester Derivative

4-(1,3-Dithiolan-2-yl)benzoic acid possesses a free carboxylic acid group with predicted pKa of 4.07 ± 0.10 and measured logP of 2.398 [1], whereas its methyl ester analog (methyl 4-(1,3-dithiolan-2-yl)benzoate, CAS 135655-76-4) lacks the ionizable proton and exhibits a higher logP of 3.3 [2]. The pKa of 4.07 places the compound in the weakly acidic range, meaning that at physiological pH (7.4), the carboxylate anion predominates, conferring aqueous solubility, hydrogen-bonding capability, and electrostatic interaction potential that are absent in the neutral methyl ester . This ionization differential has direct consequences for reversed-phase HPLC retention (longer retention for the neutral ester due to higher logP), for liquid-liquid extraction behavior (pH-dependent partitioning for the acid), and for biological membrane permeability (the charged carboxylate form at pH 7.4 exhibits reduced passive diffusion compared to the neutral ester) .

Physicochemical Characterization Drug Design Chromatography

Thermal Stability and Boiling Point Differentiation for Distillation and Storage

4-(1,3-Dithiolan-2-yl)benzoic acid exhibits a predicted boiling point of 426 °C at 760 mmHg and a flash point of 211.5 °C . In comparison, its 1,3-dithiane analog 4-(1,3-dithian-2-yl)benzoic acid has a slightly higher predicted boiling point of 439.5 ± 45.0 °C . The ~13.5 °C lower boiling point of the dithiolane derivative may be advantageous in vacuum distillation or sublimation purification protocols where thermal decomposition is a concern. The compound is recommended for long-term storage in cool, dry conditions at room temperature . Density predictions indicate 1.376 ± 0.06 g/cm³ for the target compound versus 1.319 ± 0.06 g/cm³ for the dithiane analog , a difference of ~4.3% that may affect volumetric dosing in automated synthesis platforms.

Thermal Analysis Storage Conditions Process Chemistry

Synthetic Versatility: Bifunctional Reactivity Profile Versus Monofunctional Analogs

4-(1,3-Dithiolan-2-yl)benzoic acid functions as a bifunctional building block wherein the carboxylic acid group enables amide coupling, esterification, or metal coordination, while the 1,3-dithiolane moiety provides a latent carbonyl equivalent or Umpolung nucleophile precursor . This contrasts with monofunctional analogs such as 2-phenyl-1,3-dithiolane (which lacks the carboxylic acid handle) or 4-formylbenzoic acid (which lacks the protected carbonyl functionality). The dithiolane ring can be deprotonated at the C2 position to generate a carbanion that serves as an acyl anion equivalent, enabling carbon-carbon bond formation at what would otherwise be an electrophilic carbonyl carbon [1]. The free carboxylic acid can be selectively protected or activated (e.g., as an acid chloride, NHS ester, or mixed anhydride) without affecting the dithiolane ring, enabling orthogonal functionalization strategies . The compound has been employed as an intermediate in the synthesis of naphthalene and anthracene derivatives via tandem Michael-Claisen condensation of ethyl 2-[1,3]dithiolan-2-yl-benzoate with α,β-unsaturated carbonyl compounds, with subsequent deprotection using mercury(II) perchlorate or N-chlorosuccinimide yielding naphthoquinones, naphthalenes, and anthracenes [2].

Synthetic Methodology Building Block Chemistry Medicinal Chemistry

Commercial Availability and Purity Benchmarking Against In-Class Analogs

4-(1,3-Dithiolan-2-yl)benzoic acid is commercially available from multiple vendors (AKSci, BOC Sciences, Enamine, Santa Cruz Biotechnology) at a standard purity specification of ≥95% . Pricing data from AKSci indicates $291 for 1 g and $843 for 5 g as of January 2026 . In comparison, the 1,3-dithiane analog 4-(1,3-dithian-2-yl)benzoic acid is available from Fluorochem at £120.00 for 100 mg (~$155 USD) and £173.00 for 250 mg (~$224 USD) , translating to approximately $1,550/g—roughly 5.3× more expensive than the dithiolane derivative on a per-gram basis. This price differential may reflect differences in synthetic accessibility, market demand, or production scale. The target compound is also offered at 98% purity by some suppliers and at 99% purity (HPLC) by others, with batch sizes ranging from 100 mg to kilogram quantities upon custom synthesis request . The compound is stocked and shipped from multiple global locations, including USA (SF Bay Area), Europe, and Asia, with typical lead times of one week for standard quantities .

Procurement Supply Chain Quality Control

4-(1,3-Dithiolan-2-yl)benzoic Acid: Evidence-Based Research and Industrial Application Scenarios


Multi-Step Organic Synthesis: Orthogonal Protection and Umpolung Strategies

Procure 4-(1,3-dithiolan-2-yl)benzoic acid when the synthetic route requires a bifunctional building block capable of sequential, orthogonal transformations. The free carboxylic acid (pKa 4.07) enables amide bond formation, esterification, or metal coordination without affecting the dithiolane ring . The 1,3-dithiolane moiety can be subsequently deprotonated at C2 to generate an acyl anion equivalent for Umpolung-based carbon-carbon bond formation, or selectively hydrolyzed using CdCO₃ or HgCl₂ to reveal a carbonyl group . This orthogonal reactivity is essential for the synthesis of naphthalene and anthracene derivatives via tandem Michael-Claisen condensation [1].

Medicinal Chemistry: Benzoic Acid Scaffold for SAR Studies

Select 4-(1,3-dithiolan-2-yl)benzoic acid for structure-activity relationship (SAR) campaigns where the para-substituted benzoic acid core serves as a privileged scaffold for target binding. The dithiolane ring introduces a sulfur-containing heterocyclic motif that can modulate lipophilicity (logP 2.398), hydrogen-bonding capacity, and metabolic stability compared to oxygen-containing analogs . The carboxylic acid handle enables rapid diversification into amide libraries via HATU- or EDC-mediated coupling with diverse amine partners . The compound's moderate molecular weight (226.3 g/mol) and predicted physicochemical properties align with lead-like chemical space parameters [1].

Analytical Method Development and Reference Standard Procurement

Utilize 4-(1,3-dithiolan-2-yl)benzoic acid as a reference standard for HPLC method development and validation, particularly when the analytical target contains both aromatic carboxylic acid and sulfur-containing heterocyclic moieties. The compound's defined melting point (166 °C) provides a calibration reference for differential scanning calorimetry (DSC) and melting point apparatus validation . The well-characterized crystal structure (monoclinic, C2, a=20.2528 Å, b=6.7254 Å, c=10.6748 Å, β=94.699°) enables its use as a crystallographic standard or in solid-state characterization method development . The compound's UV chromophore and predictable chromatographic behavior (logP 2.398) facilitate its use as a retention time marker in reversed-phase HPLC methods [1].

Materials Science: Metal-Organic Framework (MOF) Ligand Precursor

Consider 4-(1,3-dithiolan-2-yl)benzoic acid as a precursor for synthesizing sulfur-functionalized metal-organic framework (MOF) ligands. The carboxylic acid group coordinates to metal nodes (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺) to form framework structures, while the dithiolane moiety introduces sulfur atoms that can serve as anchoring sites for post-synthetic metalation or as redox-active centers . Following framework assembly, the dithiolane ring can be deprotected to reveal a carbonyl group, or retained to provide sulfur-based functionality for applications such as heavy metal sequestration, heterogeneous catalysis, or electrocatalysis . The compound's crystallinity and defined melting behavior facilitate purification and characterization of MOF precursors [1].

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